molecular formula C15H26O2 B12321722 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol

2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol

Cat. No.: B12321722
M. Wt: 238.37 g/mol
InChI Key: HAGUIOILOILJEM-UHFFFAOYSA-N
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Description

This compound features a fused cyclopropane-indene core system with two hydroxyl groups at positions 2 and 5, a propan-2-yl (isopropyl) substituent at position 1, and methyl groups at positions 2 and 5a. The diol groups enhance polarity, suggesting moderate solubility in polar solvents. Though specific pharmacological data are unavailable in the provided evidence, its structural complexity aligns with intermediates in prostacyclin analogs or related therapeutics .

Properties

IUPAC Name

2,5a-dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-8(2)11-9-7-14(3)10(16)5-6-15(4,17)13(14)12(9)11/h8-13,16-17H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUIOILOILJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C1C3C(CCC(C3(C2)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol typically involves multiple steps. One common approach is the cyclopropanation of an indene derivative, followed by functional group modifications to introduce the hydroxyl groups and methyl substituents. The reaction conditions often require the use of strong bases or acids, along with specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Compounds for Comparison

a. Compound A : (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-Benz[f]indene-2,5-diol
  • Molecular Formula : C₂₁H₃₂O₃
  • Molar Mass : 332.48 g/mol
  • Structure : Hexahydrobenzindene core with a hydroxyoctyl chain and diol groups.
  • Properties : The hydroxyoctyl chain improves hydrophilicity and may enhance bioavailability compared to the target compound’s isopropyl group. Used as a treprostinil intermediate, suggesting vasodilatory or antiplatelet applications .
b. Compound B : 2a-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1H,2H,2aH,4aH,5H,6H,7H,7aH,7bH-cyclobuta[e]inden-2-yl 2,4-dihydroxy-6-methylbenzoate
  • Molecular Formula: Not explicitly provided (inferred: ~C₂₅H₃₄O₆).
  • Structure : Cyclobuta-inden system esterified with a dihydroxy-methylbenzoate group.
  • Properties : The benzoate ester increases lipophilicity, favoring membrane permeability. The hydroxymethyl and hydroxyl groups may enable hydrogen bonding, but reduced solubility compared to diol-containing analogs .

Comparative Data Table

Parameter Target Compound Compound A Compound B
Core Structure Cyclopropane-fused octahydroindene Hexahydrobenzindene Cyclobuta-inden
Molecular Formula C₁₇H₂₈O₂ (inferred) C₂₁H₃₂O₃ ~C₂₅H₃₄O₆ (estimated)
Key Substituents 2,5a-dimethyl; 1-isopropyl; 2,5-diol 3-hydroxyoctyl; 2,5-diol Hydroxymethyl; benzoate ester
Molar Mass (g/mol) ~264 (estimated) 332.48 ~454 (estimated)
Polarity Moderate (diols) High (diols + hydroxyoctyl) Low (ester-dominated)
Potential Application Intermediate for prostacyclin analogs Treprostinil intermediate Unclear; possible prodrug or API precursor

Research Findings and Implications

This could affect synthetic pathways or metabolic degradation . Compound B’s cyclobuta system may exhibit photodegradation risks due to conjugated double bonds in the benzoate group .

Solubility and Bioavailability :

  • Compound A’s hydroxyoctyl chain likely improves aqueous solubility (>50 mg/mL estimated) compared to the target compound’s isopropyl group, which may limit solubility to <20 mg/mL .
  • Compound B’s ester group reduces solubility (<10 mg/mL) but enhances lipid bilayer penetration, favoring blood-brain barrier crossing .

Pharmacological Potential: Compound A’s role as a treprostinil intermediate suggests shared prostaglandin receptor affinity with the target compound, though potency differences may arise from substituent effects . No activity data are available for the target compound or Compound B, necessitating further dose-effect studies (e.g., using methods from Litchfield and Wilcoxon for ED₅₀ comparisons) .

Biological Activity

2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol
  • Molecular Formula : C15H26O2
  • Molecular Weight : 238.37 g/mol

Structural Features

The structure includes:

  • A cyclopropane ring fused to an indene system.
  • Multiple methyl and hydroxyl groups that contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Cyclopropanation of Indene Derivatives : This step forms the cyclopropane ring.
  • Functional Group Modifications : Hydroxyl groups and methyl substituents are introduced through various chemical reactions such as oxidation and reduction.

Antimicrobial Properties

Research has indicated that 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol exhibits antimicrobial activity. Studies demonstrate its effectiveness against various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cells in vitro.

Cancer Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)12

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.

The biological effects of 2,5a-Dimethyl-1-propan-2-yl-1,1a,1b,3,4,5,6,6a-octahydrocyclopropa[a]indene-2,5-diol are thought to result from its interaction with specific molecular targets in cells. These targets may include:

  • Enzymes involved in metabolic pathways.
  • Receptors that mediate cellular signaling.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models.
  • Case Study on Cancer Cell Inhibition : Research presented at the Annual Cancer Research Conference showed that treatment with this compound led to a marked decrease in tumor size in xenograft models.

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